molecular formula C5H12ClNO3 B3421454 DL-Threonine methyl ester hydrochloride CAS No. 2170123-34-7

DL-Threonine methyl ester hydrochloride

Cat. No.: B3421454
CAS No.: 2170123-34-7
M. Wt: 169.61 g/mol
InChI Key: OZSJLLVVZFTDEY-UHFFFAOYSA-N
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Description

Significance of Alpha-Amino Beta-Hydroxy Esters in Synthetic Chemistry

Alpha-amino beta-hydroxy esters are a class of organic compounds characterized by an amino group on the alpha-carbon and a hydroxyl group on the beta-carbon relative to an ester functional group. This structural motif is of paramount importance in synthetic chemistry for several reasons:

Chiral Building Blocks: These molecules often contain two adjacent stereocenters, making them valuable chiral synthons for the asymmetric synthesis of more complex molecules. The defined stereochemistry of these esters can be transferred to the target molecule, which is crucial in the development of pharmaceuticals and other biologically active compounds where stereoisomerism dictates biological activity.

Versatile Precursors: The presence of multiple functional groups (amino, hydroxyl, and ester) allows for a wide range of chemical transformations. The amino and hydroxyl groups can be protected or further functionalized, and the ester group can be hydrolyzed, reduced, or converted to other functionalities.

Access to Biologically Active Molecules: The alpha-amino beta-hydroxy acid backbone is a common feature in many natural products and pharmacologically active compounds, including antibiotics, enzyme inhibitors, and immunosuppressants. Consequently, their ester derivatives are key intermediates in the synthesis of these vital substances.

Contextualization within Threonine and Butanoic Acid Derivative Research

Methyl 2-amino-3-hydroxybutanoate hydrochloride is structurally derived from L-threonine, an essential α-amino acid, and can be considered a derivative of butanoic acid.

Threonine Derivatives: Threonine is one of the two proteinogenic amino acids with two chiral centers. Research into its derivatives is extensive, driven by their potential applications in various fields. The esterification of threonine to form compounds like methyl 2-amino-3-hydroxybutanoate hydrochloride is a common strategy to protect the carboxylic acid functionality during peptide synthesis or to create intermediates for the synthesis of novel molecules. These derivatives are crucial in medicinal chemistry for creating peptidomimetics and other compounds with therapeutic potential.

Butanoic Acid Derivatives: From a broader chemical perspective, this compound is a substituted butanoate ester. Research on butanoic acid and its derivatives is vast, spanning from industrial applications to biological studies. Substituted butanoates are investigated for their roles in flavor and fragrance chemistry, as well as for their potential as pharmaceuticals and agrochemicals. The specific substitution pattern in methyl 2-amino-3-hydroxybutanoate hydrochloride, with its amino and hydroxyl groups, places it in a specialized area of butanoic acid derivative research focused on life sciences.

Overview of Research Trajectories for Amino Acid Ester Hydrochlorides

Amino acid ester hydrochlorides are a well-established class of compounds in chemical research, primarily utilized for their increased stability and solubility in certain solvents compared to their free amino acid counterparts. Key research trajectories for these compounds include:

Methodology Development: A significant area of research focuses on the development of efficient and environmentally benign methods for the esterification of amino acids and the subsequent formation of their hydrochloride salts. Common methods involve the use of reagents like thionyl chloride or trimethylchlorosilane in an alcohol solvent. mdpi.com

Applications in Peptide Synthesis: Amino acid ester hydrochlorides are fundamental starting materials in both solution-phase and solid-phase peptide synthesis. The hydrochloride salt form facilitates handling and purification of the amino acid esters.

Chiral Resolution and Analysis: Research is ongoing in the development of new analytical techniques, such as chiral chromatography, for the separation and analysis of enantiomers and diastereomers of amino acid esters. nih.gov

Development of Novel Derivatives: Scientists are continuously exploring the use of amino acid ester hydrochlorides as precursors for the synthesis of novel compounds with potential applications in materials science, catalysis, and medicine.

Detailed Research Findings

The synthesis of methyl 2-amino-3-hydroxybutanoate hydrochloride and its stereoisomers is a common procedure in organic chemistry laboratories. A prevalent method involves the esterification of the corresponding threonine stereoisomer using an alcohol in the presence of an acid catalyst, which also facilitates the formation of the hydrochloride salt.

One established method for the synthesis of methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride involves the reaction of L-threonine with thionyl chloride in methanol (B129727). In this procedure, thionyl chloride is added dropwise to cold methanol, followed by the addition of L-threonine. The reaction mixture is then stirred at room temperature, leading to the formation of the desired product as a colorless oil after concentration.

Another documented synthesis describes the preparation of D(+) threonine methyl ester hydrochloride in essentially quantitative yield by reacting D(+) threonine with thionyl chloride in dry methanol at a controlled temperature. medchemexpress.com

Physicochemical Properties of Methyl 2-amino-3-hydroxybutanoate Hydrochloride Stereoisomers

Property(2S,3R)-methyl 2-amino-3-hydroxybutanoate hydrochloride(2R,3S)-methyl 2-amino-3-hydroxybutanoate hydrochloride
CAS Number 39994-75-762076-66-8
Molecular Formula C5H12ClNO3C5H12ClNO3
Molecular Weight 169.61 g/mol 169.61 g/mol
Physical Form Solid or Semi-solidData not available
Solubility Soluble in waterData not available

Note: Data is compiled from various chemical supplier and database sources.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSJLLVVZFTDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585280
Record name Methyl threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62076-66-8, 2170123-34-7
Record name Methyl threoninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-amino-3-hydroxybutanoate hydrochloride
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Synthetic Methodologies and Advanced Reaction Design for Methyl 2 Amino 3 Hydroxybutanoate Hydrochloride

Enantioselective and Diastereoselective Synthetic Routes

The creation of the two stereocenters in Methyl 2-amino-3-hydroxybutanoate hydrochloride with the correct relative and absolute configuration is a primary challenge. Various methodologies have been developed to address this, ranging from building the chiral framework from achiral precursors to modifying existing chiral molecules.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to generate the desired stereoisomers from achiral or racemic starting materials through the influence of a chiral agent, which can be a catalyst, a reagent, or an auxiliary. A prominent approach for the synthesis of β-hydroxy-α-amino acids, the structural class of the target molecule, is the asymmetric aldol (B89426) reaction. This reaction involves the stereoselective coupling of a glycine (B1666218) enolate equivalent with an aldehyde.

For instance, the use of chiral auxiliaries attached to the glycine moiety can direct the approach of the aldehyde, leading to a diastereoselective aldol addition. Subsequent removal of the auxiliary reveals the chiral β-hydroxy-α-amino acid core. While specific data for the direct synthesis of the methyl ester hydrochloride via this route is not extensively detailed in readily available literature, the principles of asymmetric aldol reactions form a fundamental basis for such syntheses.

Another powerful technique is asymmetric hydrogenation. This often involves the reduction of a prochiral enamide precursor in the presence of a chiral metal catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, facilitates the delivery of hydrogen to one face of the double bond, thereby establishing the stereocenters with high enantioselectivity.

Chiral Pool Strategies Utilizing Precursors

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of Methyl 2-amino-3-hydroxybutanoate hydrochloride, the amino acid L-threonine is an ideal and readily available precursor, as it already possesses the required stereochemistry. The primary transformation required is the esterification of the carboxylic acid group.

Several methods have been reported for this direct esterification, preserving the stereochemical integrity of the starting material. A common and effective method involves the use of thionyl chloride (SOCl₂) in methanol (B129727). In this reaction, thionyl chloride reacts with methanol to form methyl sulfite (B76179) and HCl in situ. The HCl then protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This one-pot reaction proceeds with high efficiency.

Another mild and convenient method utilizes trimethylchlorosilane (TMSCl) in methanol. This system is known to efficiently convert amino acids to their corresponding methyl ester hydrochlorides at room temperature. nih.gov The reaction offers good to excellent yields and avoids harsh conditions that could lead to racemization. nih.gov

PrecursorReagentSolventConditionsYield
D(+)-ThreonineThionyl chlorideMethanol-10°C to 22°C, 16hEssentially quantitative prepchem.com
Amino Acids (general)TrimethylchlorosilaneMethanolRoom TemperatureGood to Excellent nih.gov

Interactive Data Table: The table above summarizes key chiral pool synthesis approaches for Methyl 2-amino-3-hydroxybutanoate hydrochloride.

Enzymatic Biotransformations for Stereocontrol

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. For the synthesis of β-hydroxy-α-amino acids, threonine aldolases have emerged as powerful biocatalysts. These enzymes catalyze the reversible aldol condensation of glycine with an aldehyde. By using acetaldehyde (B116499) as the substrate, threonine and its stereoisomers can be synthesized. The stereochemical outcome is dictated by the specific threonine aldolase (B8822740) used, with different enzymes favoring the formation of different diastereomers.

Furthermore, L-threonine transaldolases can be employed for the asymmetric synthesis of various β-hydroxy-α-amino acids with high diastereoselectivity. researchgate.net These enzymes utilize L-threonine as an aldehyde donor to react with a different acceptor molecule. While the direct enzymatic synthesis of the methyl ester is less commonly reported, the enzymatic production of the core amino acid, which can then be esterified, is a well-established green chemistry approach. The stereoselectivity of these enzymatic reactions is often excellent, providing access to enantiomerically pure products.

Catalytic Systems in the Synthesis of Methyl 2-amino-3-hydroxybutanoate Hydrochloride

The development of novel catalytic systems is at the forefront of efficient and selective organic synthesis. Both metal-based and organic catalysts have been successfully applied to the synthesis of chiral amino acids.

Metal-Catalyzed Reactions

Transition metal catalysts, particularly those based on ruthenium, rhodium, and nickel, are highly effective for asymmetric hydrogenations and other transformations to produce chiral amino acids. For the synthesis of β-hydroxy-α-amino acids, ruthenium-catalyzed dynamic kinetic resolution of α-amino-β-keto esters has proven to be a versatile route. This method allows for the synthesis of both syn- and anti-α-amino-β-hydroxy esters with high stereoselectivity.

Chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have been used for the asymmetric synthesis of a variety of α-amino acids. These complexes can undergo diastereoselective alkylation or other modifications to introduce the desired side chain, followed by hydrolysis to release the target amino acid. While specific applications to threonine methyl ester are not extensively documented, the versatility of this approach suggests its potential applicability.

Organocatalytic and Biocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, offering a metal-free alternative. For the synthesis of β-amino esters, the organocatalytic Mannich reaction is a key strategy. This reaction involves the addition of a nucleophile, such as an enolate or enol, to an imine. Chiral organocatalysts, such as proline and its derivatives or chiral thioureas, can effectively control the stereochemical outcome of this reaction.

While this approach is more commonly applied to the synthesis of β-amino acids, modifications of the substrates and catalysts could potentially be adapted for the synthesis of α-amino-β-hydroxy esters. The development of organocatalytic systems that can tolerate a wider range of functional groups and provide high stereoselectivity remains an active area of research.

Biocatalytic systems, as mentioned in the enzymatic biotransformations section, represent a mature and highly effective approach. The use of whole-cell biocatalysts or isolated enzymes like threonine aldolases offers a sustainable and highly selective route to the core amino acid structure of Methyl 2-amino-3-hydroxybutanoate hydrochloride.

Novel Protecting Group Strategies for the Amino and Hydroxyl Functionalities

The presence of three distinct functional groups in methyl 2-amino-3-hydroxybutanoate hydrochloride—an amino group, a hydroxyl group, and a carboxyl group (as its methyl ester)—presents a significant challenge in its chemical synthesis. To achieve selective transformations, a robust protecting group strategy is essential. The concept of orthogonal protection is paramount, allowing for the selective removal of one protecting group in the presence of others under distinct reaction conditions. iris-biotech.depeptide.com This enables a stepwise and controlled synthesis of complex molecules.

Traditionally, the synthesis of threonine derivatives has relied on well-established protecting groups. For the amino group, the most common are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.deug.edu.pl The hydroxyl group is often protected as a tert-butyl (tBu) or benzyl (B1604629) (Bzl) ether. peptide.com These strategies, often referred to as Boc/Bzl and Fmoc/tBu, have been the cornerstone of peptide synthesis for decades. researchgate.net

However, the quest for greater efficiency and milder reaction conditions has spurred the development of novel protecting group strategies. One such innovative approach is the use of the propargyloxycarbonyl (Poc) group for the protection of the hydroxyl function of threonine. core.ac.uk The O-Poc group is stable to both acidic and basic conditions commonly employed in peptide synthesis, making it orthogonal to both Boc and Fmoc groups. core.ac.uk A key advantage of the Poc group is its selective removal under neutral conditions using tetrathiomolybdate, which does not affect other common protecting groups. core.ac.uk This expands the repertoire of orthogonal protecting groups available to synthetic chemists.

Another advanced strategy involves the temporary modification of the peptide backbone itself to prevent aggregation and improve solubility during synthesis. Pseudoproline dipeptides , formed by the reaction of serine or threonine with an aldehyde or ketone, introduce a kink in the peptide chain that disrupts intermolecular hydrogen bonding. nih.gov Similarly, iso-acyl dipeptides , which involve the formation of an ester linkage between the carboxyl group of one amino acid and the side-chain hydroxyl of a preceding threonine residue, serve a similar purpose. nih.gov While these are primarily used in solid-phase peptide synthesis, the principles can be adapted for solution-phase syntheses of complex threonine derivatives.

Functional GroupProtecting GroupAbbreviationCleavage ConditionsOrthogonality
Aminotert-ButoxycarbonylBocStrong Acid (e.g., TFA)Orthogonal to Fmoc, Poc
Amino9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine)Orthogonal to Boc, tBu, Bzl
Hydroxyltert-Butyl ethertBuStrong Acid (e.g., TFA)Not orthogonal to Boc
HydroxylBenzyl etherBzlHydrogenolysisOrthogonal to Boc, Fmoc
HydroxylPropargyloxycarbonylPocTetrathiomolybdateOrthogonal to Boc, Fmoc

Optimization of Reaction Conditions and Process Intensification

The efficient synthesis of methyl 2-amino-3-hydroxybutanoate hydrochloride is not only dependent on the protecting group strategy but also on the optimization of reaction parameters and the intensification of the process. This involves a systematic study of catalysts, solvents, temperature, and reaction time to maximize yield and purity while minimizing reaction times and waste.

The esterification of threonine to its methyl ester is a key step. Traditional methods often employ a large excess of methanol and a strong acid catalyst such as hydrogen chloride or sulfuric acid. nih.govresearchgate.net While effective, these conditions can be harsh and lead to side reactions. A more convenient and milder approach involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govresearchgate.net This method has been shown to be efficient for the esterification of a wide range of amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. nih.govresearchgate.net

The optimization of this esterification reaction would involve a systematic screening of various parameters as outlined in the table below.

ParameterVariables to be ScreenedDesired Outcome
Catalyst HCl, H₂SO₄, TMSCl, Thionyl Chloride, Solid Acid CatalystsHigh yield, minimal side reactions, mild conditions, easy removal
Solvent Methanol, other alcohols, co-solventsGood solubility of reactants, high conversion, easy work-up
Temperature Room temperature to refluxOptimal reaction rate without degradation
Reactant Ratio Molar ratio of threonine to methanol and catalystHigh conversion of the limiting reagent
Reaction Time Monitored by TLC or HPLCShortest time to reach maximum conversion

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of fine chemicals like methyl 2-amino-3-hydroxybutanoate hydrochloride. researchgate.netscribd.com The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, leading to faster reaction times, higher yields, and improved safety. mdpi.com

For the esterification of amino acids, a continuous flow setup would typically involve pumping a solution of the amino acid and the catalyst through a heated reactor coil along with a separate stream of the alcohol. google.com This allows for precise control over reaction temperature and residence time, which can be optimized to maximize product formation and minimize the formation of impurities. rsc.org The output from the reactor can then be collected, and the product isolated. The continuous nature of the process also lends itself to in-line purification and analysis, further intensifying the process.

A potential flow chemistry setup for the synthesis of methyl 2-amino-3-hydroxybutanoate hydrochloride could involve:

Reactant Streams: A solution of L-threonine in a suitable solvent and a stream of methanol containing the catalyst (e.g., TMSCl).

Mixing: A T-mixer to ensure rapid and efficient mixing of the reactant streams.

Reactor: A heated capillary or microreactor to control the reaction temperature precisely.

Back-Pressure Regulator: To maintain the solvent in the liquid phase at elevated temperatures.

Collection: Continuous collection of the product stream for subsequent work-up and purification.

This approach not only enhances the efficiency and safety of the synthesis but also allows for easier scalability compared to traditional batch processes. researchgate.net

The development of synthetic routes for methyl 2-amino-3-hydroxybutanoate hydrochloride should be guided by the principles of green chemistry to minimize the environmental impact of the process. unife.it This involves considering factors such as atom economy, the use of less hazardous chemicals, energy efficiency, and waste reduction. whiterose.ac.uknih.gov

One of the key metrics in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. whiterose.ac.uk Addition reactions, for example, have a 100% atom economy. In the context of the synthesis of the target compound, this would involve choosing reactions that maximize the incorporation of reactant atoms into the final product.

The use of protecting groups, while often necessary, is inherently wasteful as it adds steps to the synthesis and generates waste during the protection and deprotection steps. rsc.org Therefore, developing synthetic strategies that minimize or eliminate the need for protecting groups is a key goal of green chemistry.

The choice of solvents and catalysts also plays a crucial role. Ideally, the synthesis should be carried out in greener solvents such as water or ethanol, and heterogeneous catalysts that can be easily recovered and reused should be employed. unife.it

The application of green chemistry principles to the synthesis of methyl 2-amino-3-hydroxybutanoate hydrochloride can be evaluated using various metrics, as shown in the table below.

Green Chemistry PrincipleApplication in SynthesisMetric
Prevention Designing the synthesis to minimize waste generation.Process Mass Intensity (PMI)
Atom Economy Maximizing the incorporation of reactant atoms into the product.Atom Economy (%)
Less Hazardous Chemical Syntheses Using less toxic reagents and solvents.E-Factor
Safer Solvents and Auxiliaries Avoiding the use of hazardous solvents.Solvent Selection Guides
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Energy Consumption
Use of Renewable Feedstocks Starting from bio-based materials where possible.% Renewable Carbon
Reduce Derivatives Minimizing the use of protecting groups.Number of synthetic steps
Catalysis Using catalytic reagents in preference to stoichiometric ones.Catalyst Turnover Number

By integrating these principles into the design of the synthetic route, it is possible to develop a process for producing methyl 2-amino-3-hydroxybutanoate hydrochloride that is not only efficient and scalable but also environmentally responsible.

Stereochemical Control and Chiral Purity in Methyl 2 Amino 3 Hydroxybutanoate Hydrochloride Research

Analysis of Diastereomers and Enantiomers

Methyl 2-amino-3-hydroxybutanoate possesses two stereocenters, at the C2 (α-carbon) and C3 (β-carbon) positions. This results in the existence of four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). These stereoisomers can be classified into two pairs of enantiomers (mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images). The threo diastereomers are (2S,3R) and (2R,3S), while the allo-threo (or erythro) diastereomers are (2S,3S) and (2R,3R). Distinguishing and quantifying these isomers is paramount for any application where stereochemistry is a critical factor.

Several analytical techniques are employed to analyze the diastereomeric and enantiomeric composition of methyl 2-amino-3-hydroxybutanoate hydrochloride. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating all four stereoisomers in a single analysis. The choice of the CSP and the mobile phase composition are critical for achieving baseline separation. For instance, polysaccharide-based or macrocyclic antibiotic-based CSPs are often effective for the separation of amino acid derivatives. nih.govsigmaaldrich.comsigmaaldrich.com The differential interaction of the stereoisomers with the chiral selector of the CSP leads to different retention times, allowing for their individual quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for the analysis of diastereomers. While enantiomers are indistinguishable by NMR in an achiral solvent, diastereomers have distinct NMR spectra. For methyl 2-amino-3-hydroxybutanoate hydrochloride, the chemical shifts of the protons and carbons, as well as the coupling constants between adjacent protons (especially H2 and H3), will differ between the threo and allo-threo diastereomers. This is because the spatial relationship between the substituents on the C2-C3 bond is different, leading to different local electronic environments. The use of chiral shift reagents can also allow for the differentiation of enantiomers by NMR.

Table 1: Analytical Techniques for Stereoisomer Analysis

Technique Principle Information Obtained
Chiral HPLC Differential interaction with a chiral stationary phase. Retention times for each stereoisomer, allowing for quantification of enantiomeric and diastereomeric excess.
NMR Spectroscopy Differences in the magnetic environment of nuclei. Distinct chemical shifts and coupling constants for diastereomers. Enantiomers can be distinguished with chiral additives.

| Mass Spectrometry | Mass-to-charge ratio of ionized molecules. | While not inherently able to distinguish stereoisomers, when coupled with a chiral separation technique (e.g., Chiral LC-MS), it provides mass identification for each separated isomer. |

Chiral Resolution Techniques

Obtaining stereochemically pure isomers of methyl 2-amino-3-hydroxybutanoate hydrochloride often requires the separation of a mixture of stereoisomers, a process known as chiral resolution. Several strategies can be employed to achieve this.

One common method is diastereomeric salt formation . This involves reacting the racemic amino ester hydrochloride with a single enantiomer of a chiral acid or base. This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. These differing solubilities can be exploited to separate the diastereomers by fractional crystallization. Once separated, the desired enantiomer of the amino ester can be recovered by removing the chiral resolving agent.

Enzymatic kinetic resolution represents a highly selective and environmentally benign approach. This technique utilizes enzymes, which are inherently chiral, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For derivatives of methyl 2-amino-3-hydroxybutanoate, such as the N-acyl derivatives, proteases like α-chymotrypsin and subtilisin have been shown to be effective. cdnsciencepub.comresearchgate.net For instance, in the hydrolysis of racemic N-benzoyl methyl threoninates, these enzymes typically show high specificity for the enantiomer with the (S)-configuration at the C2 carbon. cdnsciencepub.comresearchgate.net This allows for the separation of the S-enantiomer (as the hydrolyzed acid) from the unreacted R-enantiomer (as the ester). The efficiency of such a resolution is often described by the enantiomeric ratio (E value).

Table 2: Enzymatic Resolution of N-Benzoyl Methyl Threoninates

Substrate Diastereomer Enzyme Reacting Enantiomer Products
threo-(2S,3R) / (2R,3S) α-Chymotrypsin (2S,3R) (2S,3R)-N-Benzoyl Threonine + (2R,3S)-N-Benzoyl Methyl Threoninate

This data is based on the resolution of N-benzoyl derivatives, which serve as close analogs for the principles of resolving methyl 2-amino-3-hydroxybutanoate itself. cdnsciencepub.comresearchgate.net

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The specific three-dimensional arrangement of atoms in each stereoisomer of methyl 2-amino-3-hydroxybutanoate hydrochloride has a profound impact on its chemical reactivity and the stereochemical outcome of reactions in which it participates. When used as a chiral building block in organic synthesis, the predefined stereochemistry at C2 and C3 can be used to control the formation of new stereocenters in a product molecule.

This principle is fundamental to asymmetric synthesis . For example, the amino and hydroxyl groups of a specific stereoisomer can act as directing groups in a substrate-controlled reaction. Their fixed spatial relationship can favor the approach of a reagent from a particular face of the molecule, leading to the preferential formation of one diastereomer of the product. This is known as diastereoselective synthesis.

The stereochemistry of the starting material can also influence the stability of transition states. In a reaction that proceeds through a cyclic transition state, the substituents on the chiral centers of the methyl 2-amino-3-hydroxybutanoate moiety will adopt positions that minimize steric interactions. A threo-(2S,3R) isomer will lead to a different transition state geometry compared to an allo-threo-(2S,3S) isomer, which can result in different reaction rates and, more importantly, different stereochemical outcomes in the final product.

For instance, if the amino group is protected and the hydroxyl group is used to initiate a cyclization reaction, the relative stereochemistry of the amino and methyl groups on the newly formed ring will be dictated by the initial stereochemistry of the starting material. Using the (2S,3R)-isomer as a starting material will result in a product with a different stereochemical configuration than if the (2S,3S)-isomer were used. This control over the stereochemical course of a reaction is a cornerstone of modern synthetic organic chemistry, enabling the synthesis of complex molecules with high stereochemical purity.

Chemical Transformations and Derivatization Studies of Methyl 2 Amino 3 Hydroxybutanoate Hydrochloride

Nucleophilic Substitution Reactions at the Ester and Hydroxyl Centers

The ester and hydroxyl functionalities of methyl 2-amino-3-hydroxybutanoate serve as primary sites for nucleophilic substitution reactions, allowing for significant molecular modifications.

The methyl ester group is susceptible to nucleophilic acyl substitution . This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the displacement of the methoxy (B1213986) group. 182.160.97youtube.com Common transformations include:

Hydrolysis: Under basic conditions (saponification) using a base like sodium hydroxide, the ester is hydrolyzed to form the corresponding carboxylate salt. 182.160.97 Subsequent acidification yields the free carboxylic acid. This reaction is fundamental for C-terminal modification or for preparing the molecule for coupling reactions where a free carboxyl group is required.

Transesterification: The reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group. This allows for the synthesis of a variety of threonine esters with tailored properties. 182.160.97

Aminolysis: Reaction with amines can convert the ester into an amide, although this is generally less common than coupling the free acid with an amine.

The secondary hydroxyl group on the side chain is also a key site for nucleophilic substitution. A common derivatization is acylation , where the hydroxyl group acts as a nucleophile to attack an acylating agent. For instance, treatment of L-threonine methyl ester hydrochloride with acetic anhydride (B1165640) can lead to N,O-diacetylation, where both the amino and hydroxyl groups are acylated. core.ac.uk This transformation is useful for protecting the hydroxyl group or for introducing specific functionalities.

Reaction Type Center Reagents/Conditions Product Type
HydrolysisEsterNaOH(aq), then H+Carboxylic Acid
TransesterificationEsterR'-OH, Acid or Base CatalystNew Ester
AcylationHydroxylAcetic AnhydrideO-Acyl Derivative

Reactions Involving the Amino Group

The primary amino group is a potent nucleophile and the most common site for derivatization, enabling peptide synthesis and the construction of nitrogen-containing heterocycles.

The most prominent application of methyl 2-amino-3-hydroxybutanoate hydrochloride is in peptide synthesis . The amino group serves as the nucleophile for the formation of an amide (peptide) bond with the activated carboxyl group of another amino acid. For the reaction to proceed, the hydrochloride salt must be neutralized, typically with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). nih.gov

Standard peptide coupling reagents are employed to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the amide bond. These reagents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. nih.gov This methodology allows for the stepwise elongation of peptide chains, incorporating the threonine ester at a specific position.

Table of Common Peptide Coupling Reagents:

Reagent Full Name Role
EDCIN-(3-Dimethylaminopropyl)-N′-ethylcarbodiimideCarbodiimide coupling agent
HOBt1-HydroxybenzotriazoleRacemization suppressor
DIEAN,N-DiisopropylethylamineNon-nucleophilic base

The amino and hydroxyl groups of threonine derivatives are perfectly positioned for intramolecular cyclization reactions to form five-membered heterocycles, most notably oxazolines . This transformation typically involves an initial N-acylation of the amino group, followed by a dehydrative cyclization that engages the side-chain hydroxyl group. nih.govnih.gov

This cyclization can be promoted by a variety of reagents. For example, treatment of an N-acyl threonine derivative with triflic acid (TfOH) can induce dehydrative cyclization to yield the corresponding oxazoline. nih.gov Other classic methods include the use of thionyl chloride or a combination of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). rsc.org The formation of these chiral oxazolines is a powerful strategy, as they are not only stable compounds but also important intermediates in the synthesis of various natural products and ligands for asymmetric catalysis. masterorganicchemistry.com The reaction often proceeds with a defined stereochemical outcome, making it valuable in stereoselective synthesis. nih.govrsc.org

Oxidation and Reduction Chemistry

The functional groups of methyl 2-amino-3-hydroxybutanoate hydrochloride are amenable to both oxidation and reduction, providing pathways to other important classes of compounds.

Oxidation: The secondary alcohol in the threonine side chain can be oxidized to a ketone. This transformation requires the prior protection of the more reactive amino group. Standard oxidizing agents for converting secondary alcohols to ketones include chromic acid (H2CrO4, Jones reagent), pyridinium (B92312) chlorochromate (PCC), or potassium permanganate (B83412) (KMnO4). libretexts.orgadichemistry.comresearchgate.net This reaction converts the threonine derivative into a β-keto-α-amino acid ester, a valuable synthetic intermediate. Furthermore, oxazolines derived from threonine can be subsequently oxidized to the corresponding oxazoles. nih.gov

Reduction: The methyl ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective for ester reduction. chemspider.comresearchgate.netopenstax.org This reaction converts the amino acid ester into an amino diol. Alternatively, partial reduction to the corresponding aldehyde (a serinal or threonal derivative) can be achieved under carefully controlled conditions, often at low temperatures, using reagents like diisobutylaluminium hydride (DIBAL-H). nih.govlibretexts.orguni-saarland.de These chiral amino aldehydes are highly valuable intermediates in organic synthesis. organic-chemistry.org

Summary of Oxidation-Reduction Reactions:

Transformation Functional Group Typical Reagent(s) Product Functional Group
OxidationSecondary AlcoholH2CrO4, PCCKetone
Full ReductionMethyl EsterLiAlH4Primary Alcohol
Partial ReductionMethyl EsterDIBAL-H (-78 °C)Aldehyde

Carbon-Carbon Bond Forming Reactions

While less common than reactions at the heteroatoms, the carbon backbone of threonine derivatives can participate in C-C bond formation. These reactions typically require the formation of a nucleophilic enolate at the α-carbon. To achieve this, both the amino and hydroxyl groups must be suitably protected, for example, within an oxazolidine (B1195125) ring structure.

Deprotonation of the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) generates a chiral enolate. 182.160.97rsc.org This enolate can then react with electrophiles, such as alkyl halides, in an alkylation reaction . rsc.orgnih.gov This process allows for the stereoselective introduction of new alkyl groups at the α-position, leading to the synthesis of non-proteinogenic α-alkylated amino acids. Palladium-catalyzed allylic alkylations of chelated amino acid ester enolates represent another advanced method for forming C-C bonds at this position. orgsyn.org

Synthesis of Advanced Building Blocks and Complex Molecular Architectures

Methyl 2-amino-3-hydroxybutanoate hydrochloride is a cornerstone in the synthesis of advanced chiral building blocks and complex molecules. Its inherent stereochemistry is leveraged to control the stereochemical outcome of subsequent reactions.

One of the most significant applications is in the synthesis of β-lactams , the core structural motif of penicillin and cephalosporin (B10832234) antibiotics. rsc.org The ester enolate-imine cyclocondensation, a variation of the Staudinger reaction, can utilize chiral amino acid derivatives to produce β-lactams with high enantiopurity. rsc.org

Furthermore, its derivatives are employed in the total synthesis of complex natural products. For example, oxazolines derived from threonine are key components of several marine natural products with potent biological activity. masterorganicchemistry.com The ability to modify the amino, hydroxyl, and carboxyl functionalities allows for the creation of diverse scaffolds that can be elaborated into a wide range of bioactive compounds and specialized peptide structures.

Mechanistic Investigations of Reactions Involving Methyl 2 Amino 3 Hydroxybutanoate Hydrochloride

Elucidation of Reaction Pathways

The primary reaction pathway investigated for compounds like methyl 2-amino-3-hydroxybutanoate hydrochloride is the intramolecular cyclization to form a substituted oxazolidinone. This transformation is typically induced by reagents that can activate the hydroxyl group, making it a better leaving group for subsequent nucleophilic attack by the amino group. One of the most common reagents used for this purpose is N,N'-carbonyldiimidazole (CDI).

The generally accepted mechanism for the CDI-mediated cyclization of a β-amino alcohol, such as methyl 2-amino-3-hydroxybutanoate, involves a two-step process:

Activation of the Hydroxyl Group: The first step is the reaction of the hydroxyl group with CDI. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic carbonyl carbon of CDI. This results in the formation of an O-imidazolylcarbonyl intermediate (an activated carbamate) and the release of an imidazole (B134444) molecule. This intermediate is significantly more reactive than the initial alcohol.

Intramolecular Nucleophilic Attack: The second step is an intramolecular SN2-type reaction. The amino group, acting as a nucleophile, attacks the carbonyl carbon of the activated carbamate (B1207046). This leads to the displacement of the imidazole leaving group and the formation of the five-membered oxazolidinone ring. The reaction is driven by the formation of a stable cyclic product and the release of a second molecule of imidazole and carbon dioxide.

Studies on analogous systems, such as serine and threonine, have provided evidence for this pathway. For instance, the reaction of serine with N,N'-carbonyldiimidazole in an aqueous solution has been shown to yield Nα-[imidazolyl-(1)-carbonyl]-L-serine as an intermediate, which then slowly cyclizes to L-2-oxo-oxazolidine-5-carboxylic acid. nih.gov A similar reaction has been observed with threonine, further supporting this mechanistic pathway. nih.gov

The stereochemistry of the starting material is retained throughout the reaction. For example, the cyclization of L-threonine derivatives leads to the corresponding chiral oxazolidinone with retention of configuration at the stereogenic centers. mdpi.comnih.govdoaj.org This is consistent with the proposed mechanism involving nucleophilic attack on the activated hydroxyl group without disturbing the chiral centers.

A summary of the proposed reaction pathway is presented in the table below:

StepDescriptionReactantsIntermediate/ProductLeaving Group
1Activation of Hydroxyl GroupMethyl 2-amino-3-hydroxybutanoate, N,N'-CarbonyldiimidazoleO-imidazolylcarbonyl intermediateImidazole
2Intramolecular CyclizationO-imidazolylcarbonyl intermediateOxazolidinone derivativeImidazole, Carbon Dioxide

Kinetic Studies of Key Transformation Steps

While specific kinetic data for the reactions of methyl 2-amino-3-hydroxybutanoate hydrochloride are not extensively available in the public domain, kinetic studies of similar reactions involving β-amino alcohols and activating agents like CDI provide valuable insights.

The rate-determining step in this two-step mechanism can vary depending on the specific substrate and reaction conditions.

Formation of the Activated Intermediate: In many cases, the initial activation of the hydroxyl group is the slower, rate-determining step. The rate of this step is influenced by the nucleophilicity of the hydroxyl group and the electrophilicity of the carbonyl group in the activating agent.

Intramolecular Cyclization: For some substrates, the subsequent intramolecular cyclization can be the rate-limiting step. The rate of this step is dependent on the nucleophilicity of the amino group and the stability of the leaving group. The proximity of the reacting groups in the intermediate also plays a crucial role in the rate of cyclization.

Rate = k[Methyl 2-amino-3-hydroxybutanoate hydrochloride][Activating Agent]

The table below summarizes the factors influencing the kinetics of the key transformation steps:

StepInfluencing FactorsExpected Kinetic Behavior
Hydroxyl Group Activation Nucleophilicity of the hydroxyl group, Electrophilicity of the activating agent, Steric hindrance around the hydroxyl group, Solvent polarityGenerally second-order kinetics. The rate can be enhanced by more electrophilic activating agents.
Intramolecular Cyclization Nucleophilicity of the amino group, Stability of the leaving group, Ring strain of the forming oxazolidinone, Conformational flexibility of the intermediateGenerally first-order kinetics with respect to the intermediate. The rate is favored for the formation of five-membered rings.

Intermediate Characterization and Trapping Experiments

The direct observation and characterization of the reactive intermediates in the reactions of methyl 2-amino-3-hydroxybutanoate hydrochloride are challenging due to their transient nature. However, evidence for their existence can be inferred from studies on analogous systems and through trapping experiments.

As mentioned earlier, in the reaction of serine and threonine with CDI, the corresponding Nα-[imidazolyl-(1)-carbonyl] derivatives have been identified as intermediates. nih.gov These intermediates are stable enough to be observed before they undergo cyclization. It is highly probable that a similar intermediate is formed in the reaction of methyl 2-amino-3-hydroxybutanoate hydrochloride with CDI.

Spectroscopic Identification:

Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy could potentially be used to identify the O-imidazolylcarbonyl intermediate.

NMR Spectroscopy: The formation of the intermediate would be expected to cause a shift in the NMR signals of the protons and carbons near the hydroxyl and amino groups.

IR Spectroscopy: The intermediate would exhibit a characteristic carbonyl stretching frequency for the activated carbamate, which would differ from the carbonyl of the final oxazolidinone product.

Trapping Experiments:

A common strategy to provide evidence for a reactive intermediate is to "trap" it with an external nucleophile. In the context of the cyclization of methyl 2-amino-3-hydroxybutanoate, if a strong external nucleophile is added to the reaction mixture, it could potentially compete with the intramolecular amino group in attacking the activated carbonyl center.

For example, the addition of a potent nucleophile like a primary amine could lead to the formation of a urea (B33335) derivative, thus "trapping" the activated intermediate and preventing the formation of the oxazolidinone. The successful isolation and characterization of such a trapped product would provide strong evidence for the proposed O-imidazolylcarbonyl intermediate.

The table below outlines potential experiments for intermediate characterization and trapping:

Experimental TechniqueExpected Outcome
Low-Temperature NMR Spectroscopy Observation of new signals corresponding to the O-imidazolylcarbonyl intermediate at low temperatures where its decomposition is slowed.
In-situ IR Spectroscopy Detection of a transient carbonyl absorption band corresponding to the activated carbamate intermediate.
Addition of an External Nucleophile (e.g., Benzylamine) Formation of a urea derivative resulting from the trapping of the O-imidazolylcarbonyl intermediate, which can be isolated and characterized.

While direct experimental data for methyl 2-amino-3-hydroxybutanoate hydrochloride is limited, the mechanistic framework established for related β-amino alcohols provides a solid foundation for understanding its reactivity. Further detailed kinetic and spectroscopic studies on this specific compound are warranted to fully elucidate the intricacies of its reaction mechanisms.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Enantiomeric and Diastereomeric Separation

The presence of two chiral centers in Methyl 2-amino-3-hydroxybutanoate hydrochloride gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). Chromatographic techniques are indispensable for the separation and quantification of these enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective and diastereoselective analysis of chiral molecules. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

Polysaccharide-Based CSPs: Columns with CSPs derived from polysaccharides, such as cellulose and amylose, are widely used for the separation of amino acid derivatives. These CSPs, often coated or immobilized on a silica support, offer a broad range of enantioselectivity. For amino acid esters, the interaction is typically based on a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The separation efficiency can be influenced by the choice of the polysaccharide derivative (e.g., tris(3,5-dimethylphenylcarbamate)), the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol), and the use of additives. While direct separation of underivatized amino acid esters is possible, derivatization of the amino group, for instance with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can enhance detection sensitivity and improve chiral recognition.

Macrocyclic Glycopeptide CSPs: Chiral stationary phases based on macrocyclic glycopeptides, such as teicoplanin, are also effective for the separation of underivatized amino acids and their esters. These CSPs possess ionic groups and are compatible with a wider range of mobile phases, including aqueous-organic mixtures. The separation mechanism involves a combination of ionic interactions, hydrogen bonding, and inclusion complexation.

A typical HPLC method for the chiral separation of a compound like Methyl 2-amino-3-hydroxybutanoate hydrochloride would involve the following parameters, although specific values would need to be optimized:

ParameterTypical Value
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak series) or Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T)
Mobile Phase Hexane/Isopropanol or Methanol (B129727)/Water with an acidic modifier (e.g., formic acid)
Flow Rate 0.5 - 1.5 mL/min
Detection UV or Mass Spectrometry (MS)
Temperature Ambient or controlled (e.g., 25 °C)

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) coupled with a chiral stationary phase is another powerful technique for the separation of volatile chiral compounds. For non-volatile compounds like amino acid hydrochlorides, derivatization is a necessary prerequisite to increase volatility and improve chromatographic performance.

Derivatization: A common two-step derivatization process involves esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. For instance, the carboxyl group can be esterified with methanolic HCl, and the amino and hydroxyl groups can be acylated with reagents like trifluoroacetic anhydride (B1165640) (TFAA).

Chiral Stationary Phases: The most common chiral stationary phases for GC are based on cyclodextrin derivatives. These cyclic oligosaccharides form inclusion complexes with the enantiomers, and the stability of these complexes differs for each stereoisomer, leading to separation. The choice of the cyclodextrin derivative (e.g., permethylated β-cyclodextrin) can significantly impact the resolution.

A hypothetical GC method for the analysis of derivatized Methyl 2-amino-3-hydroxybutanoate hydrochloride might involve the following conditions:

ParameterTypical Value
Derivatization Reagents Methanolic HCl (for esterification), Trifluoroacetic anhydride (for acylation)
Chiral Stationary Phase Cyclodextrin-based (e.g., Chirasil-Val)
Carrier Gas Helium or Hydrogen
Temperature Program A gradient from a lower to a higher temperature to ensure elution of all components
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and three-dimensional arrangement of atoms in Methyl 2-amino-3-hydroxybutanoate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR, Stereoselective Derivatization with Chiral Auxiliaries)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the detailed structural and stereochemical analysis of organic molecules in solution.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are highly sensitive to the molecular structure. For Methyl 2-amino-3-hydroxybutanoate hydrochloride, the spectra would show distinct signals for the methyl ester group, the methyl group on the side chain, and the two methine protons at the chiral centers.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
-OCH₃ ~3.8C =O~170
-CH (NH₃⁺)-~4.0-C H(NH₃⁺)-~60
-CH (OH)-~4.3-C H(OH)-~70
-CH(CH₃ )~1.2-CH(C H₃)~20

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity within the molecule.

COSY: A COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. For Methyl 2-amino-3-hydroxybutanoate hydrochloride, a cross-peak between the α-proton and the β-proton would confirm their connectivity.

HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.

Stereoselective Derivatization with Chiral Auxiliaries: To determine the absolute configuration of the chiral centers, NMR spectroscopy can be combined with the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).

Chiral Derivatizing Agents: Reacting the molecule with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), forms diastereomeric esters. The ¹H and ¹⁹F NMR spectra of these diastereomers will exhibit different chemical shifts, and the magnitude and sign of these differences can be correlated to the absolute stereochemistry of the original molecule.

Chiral Solvating Agents: The addition of a chiral solvating agent to the NMR sample can induce chemical shift non-equivalence between the enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. When coupled with fragmentation techniques (tandem mass spectrometry or MS/MS), it can also offer valuable structural information.

For Methyl 2-amino-3-hydroxybutanoate hydrochloride, electrospray ionization (ESI) would be a suitable method to generate the protonated molecular ion [M+H]⁺. The subsequent fragmentation of this ion in an MS/MS experiment would likely involve characteristic losses.

Expected Fragmentation Pathways:

Loss of H₂O: Dehydration from the hydroxyl group is a common fragmentation pathway for hydroxy amino acids.

Loss of CH₃OH: Cleavage of the methyl ester group can lead to the loss of methanol.

Loss of COOCH₃: The entire methoxycarbonyl group can be lost as a radical.

Cleavage of the Cα-Cβ bond: This would result in fragments containing either the amino ester portion or the hydroxyethyl side chain.

A hypothetical fragmentation table for the protonated molecule is presented below:

m/z of Fragment IonProposed Structure/Loss
[M+H]⁺ - 18Loss of H₂O
[M+H]⁺ - 32Loss of CH₃OH
[M+H]⁺ - 59Loss of •COOCH₃
[M+H]⁺ - 45Cleavage of Cα-Cβ bond

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

For Methyl 2-amino-3-hydroxybutanoate hydrochloride, the vibrational spectra would exhibit characteristic bands for the following functional groups:

Functional GroupFT-IR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Vibrational Mode
O-H (alcohol)3500-3200 (broad)3500-3200 (weak)Stretching
N-H (ammonium)3200-2800 (broad)3200-2800 (weak)Stretching
C-H (alkane)2980-28502980-2850Stretching
C=O (ester)~1740 (strong)~1740 (weak)Stretching
N-H (ammonium)~1600, ~1500~1600, ~1500Bending
C-O (ester)1300-10001300-1000Stretching
C-N1250-10201250-1020Stretching

The presence of the hydrochloride salt will influence the N-H stretching and bending vibrations of the amino group, which will exist in its protonated ammonium (B1175870) form (NH₃⁺). The exact positions and intensities of the peaks can provide a unique fingerprint for the compound and can be used for identification and to assess the presence of impurities.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and, most importantly for chiral molecules, the absolute configuration of stereocenters.

For an enantiomerically pure compound like a specific stereoisomer of Methyl 2-amino-3-hydroxybutanoate hydrochloride to be suitable for absolute configuration determination by X-ray crystallography, it must crystallize in a non-centrosymmetric space group. thieme-connect.de This is an inherent property of chiral, single-enantiomer substances. The technique relies on the phenomenon of anomalous scattering, where the presence of atoms, particularly those heavier than carbon, causes a phase shift in the scattered X-rays. This effect allows for the differentiation between a molecule and its non-superimposable mirror image. The hydrochloride salt form of Methyl 2-amino-3-hydroxybutanoate introduces a chlorine atom, which is an effective anomalous scatterer, facilitating the determination of the absolute stereochemistry at the two chiral centers (C2 and C3).

The process involves irradiating a single crystal of the compound with a focused X-ray beam and measuring the diffraction pattern. The resulting data is used to construct an electron density map, from which the precise arrangement of atoms in the crystal lattice is determined. The absolute configuration is then established by comparing the experimentally observed diffraction intensities with those calculated for both possible enantiomers; a significantly better fit for one enantiomer confirms its structure.

Table 1: Key Parameters in X-ray Crystallography for Absolute Configuration Determination

ParameterDescriptionRelevance to Methyl 2-amino-3-hydroxybutanoate hydrochloride
Crystal System The classification of crystals based on their atomic lattice.The specific crystal system would be determined during analysis.
Space Group The group of symmetry operations of a crystal.Must be non-centrosymmetric for absolute configuration determination. thieme-connect.de
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal lattice.Provides fundamental structural information.
Anomalous Scattering The phase shift of X-rays scattered by an atom.The chlorine atom in the hydrochloride salt acts as an anomalous scatterer.
Flack Parameter A value calculated during structure refinement to confirm the absolute configuration.A value close to 0 indicates the correct enantiomer has been modeled.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical methods, offer enhanced selectivity and sensitivity for the characterization and purity assessment of complex samples. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of amino acid derivatives like Methyl 2-amino-3-hydroxybutanoate hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for separating and identifying volatile and thermally stable compounds. nist.govresearchgate.net For non-volatile compounds like amino acid hydrochlorides, derivatization is a necessary step to increase their volatility and thermal stability, making them amenable to GC analysis. nist.govresearchgate.netmdpi.com

A common derivatization strategy for amino acids involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. mdpi.com In the case of Methyl 2-amino-3-hydroxybutanoate hydrochloride, the carboxylic acid is already esterified. Therefore, a single-step acylation of the amino and hydroxyl groups would be sufficient. Reagents such as alkyl chloroformates (e.g., methyl, ethyl, or propyl chloroformate) are widely used for this purpose. nist.govresearchgate.net This derivatization results in a molecule that can be readily vaporized and separated on a GC column.

The separated derivative then enters the mass spectrometer, which provides information about its molecular weight and fragmentation pattern. This mass spectrum serves as a chemical fingerprint, allowing for definitive identification of the compound and any impurities present. The high separation efficiency of GC combined with the specificity of MS detection makes this a powerful tool for purity assessment. nist.govd-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and versatile technique that is well-suited for the analysis of polar, non-volatile, and thermally labile compounds without the need for derivatization. This makes it an attractive method for the direct analysis of Methyl 2-amino-3-hydroxybutanoate hydrochloride.

In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) based on its interactions with a stationary phase. The separated analyte then flows into the mass spectrometer, where it is ionized and detected. Electrospray ionization (ESI) is a common ionization technique for polar molecules like amino acid derivatives, as it is a soft ionization method that typically produces the protonated molecular ion, providing clear molecular weight information.

LC-MS offers several advantages for the analysis of this compound, including high sensitivity and the ability to analyze the compound in its native form. scielo.org.za Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation and to enhance selectivity in complex matrices. By selecting the parent ion and fragmenting it, a characteristic fragmentation pattern is obtained, which can be used for unambiguous identification and quantification.

Table 2: Comparison of Hyphenated Techniques for the Analysis of Methyl 2-amino-3-hydroxybutanoate hydrochloride

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requirement High (derivatization is necessary) nist.govresearchgate.netmdpi.comLow (direct analysis is possible)
Derivatization Typically required to increase volatility and thermal stability. nist.govmdpi.comOften not required.
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase.
Ionization Technique Electron Ionization (EI) is common, providing detailed fragmentation.Electrospray Ionization (ESI) is common, a soft technique providing molecular weight.
Sensitivity Generally good.Often offers higher sensitivity than GC-MS. scielo.org.za
Application Purity assessment, identification of volatile impurities, and enantiomeric separation with chiral columns.Purity assessment, identification of non-volatile impurities, and direct analysis of the parent compound.

Applications in Medicinal Chemistry and Pharmaceutical Synthesis Research

Precursor for Bioactive Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are foundational scaffolds in a vast number of pharmaceuticals. ijnrd.org Methyl 2-amino-3-hydroxybutanoate hydrochloride is an effective precursor for several classes of bioactive heterocycles, primarily through cyclization reactions involving its amino and hydroxyl functionalities.

One of the most common transformations is the synthesis of oxazolines (4,5-dihydrooxazoles). This is typically achieved through the dehydrative cyclization of an N-acylated threonine methyl ester. mdpi.comrsc.org For instance, reaction of L-threonine methyl ester hydrochloride with benzoic acid in the presence of coupling agents yields Methyl benzoyl-L-threoninate, which can then be cyclized to form the corresponding oxazoline. rsc.org This cyclization proceeds with retention of configuration at the two asymmetric centers of threonine. rsc.org Oxazoline rings are present in numerous biologically active natural products and are utilized as synthetic intermediates in medicinal chemistry. wikipedia.orgnih.gov

Similarly, the threonine backbone can be used to construct thiazolines, which are sulfur analogs of oxazolines. Thiazoline moieties are integral to many peptide antibiotics, such as thiostrepton. acs.org The synthesis can involve the thionation of a dipeptide containing threonine, followed by cyclization. acs.org Both oxazole (B20620) and thiazole-containing residues are found in highly modified macrocyclic peptides like thiopeptides and cyanobactins, many of which exhibit promising anti-tumor or anti-bacterial activities. nih.gov

Table 1: Synthesis of Bioactive Heterocycles from Threonine Derivatives

Heterocycle ClassSynthetic ApproachKey ReagentsBiological Relevance of Scaffold
Oxazolines Dehydrative cyclization of N-acyl threonine methyl ester. mdpi.comrsc.orgTriflic acid (TfOH) or other dehydrating agents (e.g., DAST). mdpi.comFound in natural products; used as ligands in asymmetric catalysis and as synthetic intermediates. mdpi.comwikipedia.org
Thiazolines Cyclization of N-(β-hydroxy)thioamides derived from threonine. acs.orgLawesson's reagent for thionation, followed by DAST for cyclization. acs.orgCore component of many peptide antibiotics (e.g., Thiostrepton, Bacitracin A) and other bioactive molecules. acs.org
γ-Lactones Regioselective cyclization of orthogonally-protected linear derivatives. nih.govDependent on protecting group strategy.Common structural motif in natural products with diverse biological activities.
Oxazolidinones Regioselective cyclization involving the C3 nitrogen group. nih.govDependent on protecting group strategy.Important class of synthetic antibiotics (e.g., Linezolid).

Role in Peptide and Peptidomimetic Synthesis

As a derivative of an amino acid, Methyl 2-amino-3-hydroxybutanoate hydrochloride is a fundamental component in peptide synthesis. In standard solid-phase or solution-phase peptide synthesis, the methyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from reacting while the free amino group is coupled to the growing peptide chain. medchemexpress.comnih.gov This allows for the sequential addition of amino acid residues to construct a desired peptide sequence.

Beyond its role in synthesizing natural peptides, the compound is crucial in the development of peptidomimetics. Natural peptides often have limited therapeutic application due to rapid degradation by proteases in the body. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to have improved properties, such as enhanced stability and bioavailability. Modifications can include N-methylation or the incorporation of non-proteinogenic amino acids. researchgate.net Using threonine derivatives allows for the introduction of specific side chains and stereochemistry into these modified backbones, influencing the final conformation and biological activity of the peptidomimetic.

Table 2: Comparison of Natural Peptides and Peptidomimetics

FeatureNatural PeptidesPeptidomimetics
Structure Linear or cyclic chain of L-amino acids linked by amide bonds.Modified backbone (e.g., N-alkylation), non-standard amino acids, or non-peptidic scaffolds. researchgate.net
Stability Generally low; susceptible to rapid enzymatic degradation by proteases.High; designed to be resistant to proteolysis, leading to a longer half-life.
Bioavailability Often poor due to low membrane permeability and instability.Can be optimized for improved absorption and distribution.
Synthesis Role of Threonine Methyl Ester Serves as a standard, protected building block for incorporating threonine residues.Provides a scaffold for creating unnatural residues or for backbone modifications to enhance therapeutic properties.

Building Block for Drug Candidate Development

Methyl 2-amino-3-hydroxybutanoate hydrochloride functions as a key intermediate in the total synthesis of several drug candidates and active pharmaceutical ingredients (APIs). Its pre-defined structure and functional groups allow for its incorporation into more complex molecular architectures.

A notable example is its use in the synthesis of antibiotics. Research has identified it as an important intermediate for the synthesis of florfenicol (B1672845) and thiamphenicol. researchgate.net In another application, L-threonine methyl ester hydrochloride was used as a starting reagent in the multi-step chemical synthesis of AJ-024, a nitro-group-containing thiopeptide derivative investigated as a promising agent against Clostridioides difficile infections. researchgate.net

Furthermore, it is employed in the development of anticancer prodrugs. A gemcitabine-threonine amide prodrug was synthesized for potential application in treating pancreatic cancer. mdpi.com This strategy links the chemotherapy agent (gemcitabine) to the threonine derivative, aiming to utilize amino acid transporters that are often overexpressed in cancer cells to achieve targeted drug delivery. Patents have also described the creation of L-threonine derivatives of existing drugs to enhance their therapeutic properties and potentially separate enantiomers. google.com

Table 3: Examples of Drug Candidates Synthesized Using Threonine Methyl Ester

Drug Candidate / ClassTherapeutic AreaRole of Methyl 2-amino-3-hydroxybutanoate hydrochloride
Florfenicol / Thiamphenicol AntibioticServes as a key building block in the synthetic route. researchgate.net
AJ-024 (Thiopeptide Derivative) Antibiotic (Anti-C. difficile)Used as a starting reagent in the coupling and subsequent cyclization steps of the total synthesis. researchgate.net
Gemcitabine-Threonine Prodrug Oncology (Pancreatic Cancer)Conjugated to the drug gemcitabine (B846) to create a prodrug designed for targeted delivery via amino acid transporters. mdpi.com
Lipothrenins (Siderophores) Antibiotic Delivery / Iron ChelatorsThe threonine core is linked to hexadecanedioic acid to form these natural products with siderophore activity. acs.org

Exploration as a Chiral Synthon in Drug Discovery

The concept of "chiral pool" synthesis is a powerful strategy in drug discovery, utilizing readily available, enantiomerically pure natural products as starting materials to build complex chiral molecules. nih.govankara.edu.trwikipedia.org Methyl 2-amino-3-hydroxybutanoate hydrochloride, derived from natural L-threonine, is an excellent example of a chiral synthon. It possesses two defined stereocenters (at the α-carbon and β-carbon), which can be preserved and transferred to the target molecule during a synthetic sequence.

Using a chiral synthon like this is highly efficient because it avoids the need for asymmetric synthesis (creating chirality from achiral precursors) or the difficult and often wasteful process of separating a racemic mixture of enantiomers. The biological activity of a drug is often dependent on its specific three-dimensional structure, with one enantiomer being active while the other may be inactive or even harmful.

In research, D-threonine has been used as the chiral starting material for the total synthesis of legionaminic acid, demonstrating the utility of this chiral pool approach. nih.gov The inherent stereochemistry of the threonine derivative guides the formation of new stereocenters in a predictable manner, a process known as substrate-controlled asymmetric induction. nih.gov This makes Methyl 2-amino-3-hydroxybutanoate hydrochloride a valuable tool for medicinal chemists aiming to synthesize enantiomerically pure drug candidates with optimal biological activity. nih.govresearchgate.net

Table 4: The Role of Methyl 2-amino-3-hydroxybutanoate hydrochloride as a Chiral Synthon

ConceptDescriptionApplication in Drug Discovery
Chiral Pool A collection of abundant, inexpensive, enantiomerically pure compounds from nature (e.g., amino acids, sugars). wikipedia.orgProvides readily available starting materials for efficient synthesis of complex chiral molecules.
Chiral Synthon A stereochemically pure building block used to introduce a specific chiral center into a target molecule.Methyl 2-amino-3-hydroxybutanoate hydrochloride introduces two pre-defined stereocenters from the natural threonine structure.
Asymmetric Induction The process where the existing chirality in a substrate molecule influences the stereochemical outcome of a reaction, favoring the formation of one stereoisomer over another. nih.govThe stereocenters of the threonine derivative direct the stereochemistry of subsequent reaction steps, ensuring the final product has the correct 3D structure.
Importance in Medicinal Chemistry Drug efficacy is highly dependent on stereochemistry. Using a chiral synthon ensures the synthesis of the desired, biologically active enantiomer.Avoids the production of inactive or potentially harmful isomers, leading to safer and more effective pharmaceuticals.

Biochemical and Biological Research Applications

Investigation of Enzyme Inhibition Mechanisms

While specific studies detailing the direct use of Methyl 2-amino-3-hydroxybutanoate hydrochloride as an enzyme inhibitor are not extensively documented, its structural analogy to threonine suggests a potential role as a competitive inhibitor for enzymes that utilize threonine as a substrate. Threonine-dependent enzymes are crucial in numerous metabolic pathways, and molecules that can mimic threonine without undergoing the same catalytic conversion can be instrumental in studying enzyme kinetics, active site architecture, and mechanisms of action.

Research in this area often involves synthesizing analogs of natural substrates to understand enzyme-substrate interactions. The methyl ester group in Methyl 2-amino-3-hydroxybutanoate hydrochloride alters the charge and steric properties of the carboxyl group of threonine, which could influence its binding to the active site of threonine-metabolizing enzymes and potentially inhibit their activity. Such studies are fundamental to drug discovery and the development of therapeutic agents that target specific enzymatic pathways.

Metabolic Pathway Analysis involving Amino Acid Derivatives

Amino acid esters, such as Methyl 2-amino-3-hydroxybutanoate hydrochloride, are frequently employed in metabolic pathway analysis. The esterification of the carboxyl group can facilitate the transport of the amino acid across cellular membranes, allowing researchers to introduce it into cells more efficiently than the parent amino acid. Once inside the cell, cellular esterases can hydrolyze the methyl ester, releasing the modified amino acid to participate in metabolic pathways.

This technique is particularly useful for studying the intracellular fate of amino acids and tracing their incorporation into larger molecules like proteins or their degradation through catabolic pathways. By using isotopically labeled versions of Methyl 2-amino-3-hydroxybutanoate hydrochloride, researchers can track the movement of the carbon and nitrogen atoms through various metabolic routes, providing a detailed picture of cellular metabolism.

Role in Amino Acid Metabolism Studies

Threonine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. It is a precursor for the synthesis of other amino acids, such as glycine (B1666218), and plays a critical role in protein synthesis and metabolism. creative-proteomics.com Studies on threonine metabolism are vital for understanding nutritional requirements and the pathophysiology of metabolic disorders.

Table 1: Key Enzymes in Threonine Metabolism

EnzymeFunctionMetabolic Pathway
Threonine DehydrogenaseCatalyzes the oxidation of threonine to 2-amino-3-ketobutyrate.Threonine Catabolism
Threonine Aldolase (B8822740)Catalyzes the cleavage of threonine to glycine and acetaldehyde (B116499).Threonine Catabolism
Threonine SynthaseCatalyzes the final step in the biosynthesis of threonine from homoserine phosphate.Threonine Biosynthesis
Homoserine KinasePhosphorylates homoserine in the threonine biosynthesis pathway.Threonine Biosynthesis
Aspartate KinaseCatalyzes the first committed step in the biosynthesis of amino acids of the aspartate family, including threonine.Threonine Biosynthesis

Derivatives for Probing Biological Systems

The chemical structure of Methyl 2-amino-3-hydroxybutanoate hydrochloride lends itself to the synthesis of more complex derivatives that can be used as probes in biological systems. The amino and hydroxyl groups are functional handles that can be modified to attach reporter molecules such as fluorescent dyes, biotin, or radioactive isotopes.

For instance, L-threonine methyl ester hydrochloride has been utilized in the synthesis of novel N-Ferrocenoyl peptide derivatives. dcu.ie These organometallic-biomolecule conjugates are of interest for their potential applications as electrochemical biosensors. The ferrocene moiety provides a redox-active center that can be detected electrochemically, allowing for the sensitive detection of biological interactions.

By incorporating such derivatized amino acids into peptides or proteins, researchers can study protein folding, protein-protein interactions, and the localization of proteins within cells. These powerful tools are essential for advancing our understanding of the molecular mechanisms that underpin cellular function.

Table 2: Examples of Threonine Derivatives and Their Research Applications

DerivativeResearch Application
N-Ferrocenoyl-L-threonine methyl esterDevelopment of electrochemical biosensors. dcu.ie
Isotopically Labeled Threonine EstersTracing metabolic pathways and flux analysis.
Fluorescently Tagged Threonine DerivativesImaging protein localization and dynamics in living cells.
Biotinylated Threonine DerivativesStudying protein-protein interactions via affinity purification.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Stereoisomer Stability

Methyl 2-amino-3-hydroxybutanoate, the ester derivative of the amino acid threonine, possesses two chiral centers, giving rise to four possible stereoisomers: (2S, 3R), (2R, 3S), (2S, 3S), and (2R, 3R). nih.gov The stability and conformational preferences of these stereoisomers are dictated by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electrostatic interactions. The hydrochloride salt form introduces a positively charged ammonium (B1175870) group, which further influences these interactions.

Computational conformational analysis, typically employing methods like molecular mechanics (MM) force fields (e.g., MMFF94s) followed by higher-level quantum mechanical calculations using Density Functional Theory (DFT), can be used to explore the potential energy surface of each stereoisomer. nih.gov For a molecule like Methyl 2-amino-3-hydroxybutanoate hydrochloride, key dihedral angles to consider are those around the Cα-Cβ bond and the Cα-C(O) bond.

The relative energies of the four stereoisomers can also be computationally determined to predict their thermodynamic stability. Generally, the syn and anti diastereomers will have different energies due to the different spatial arrangements of the substituents on the chiral carbons.

Stereoisomer ConfigurationCommon Name DerivativePredicted Relative StabilityKey Intramolecular Interactions
(2S, 3R)L-Threonine methyl esterHighPotential H-bonding: NH3+...O=C, OH...O=C, NH3+...OH
(2R, 3S)D-Threonine methyl esterHigh (enantiomer of L)Potential H-bonding: NH3+...O=C, OH...O=C, NH3+...OH
(2S, 3S)L-Allo-Threonine methyl esterLower than Threonine isomersSteric hindrance between methyl and hydroxyl groups may be higher
(2R, 3R)D-Allo-Threonine methyl esterLower than Threonine isomersSteric hindrance between methyl and hydroxyl groups may be higher

This table presents predicted trends based on general principles of stereochemistry and conformational analysis of related molecules.

Reaction Pathway Predictions and Transition State Analysis

The primary reaction pathway for the synthesis of Methyl 2-amino-3-hydroxybutanoate hydrochloride is the Fischer-Speier esterification of threonine. pearson.com This reaction involves treating the amino acid with methanol (B129727) in the presence of a strong acid catalyst, typically hydrogen chloride (which also forms the final hydrochloride salt). pearson.comaklectures.com

Computational chemistry can model this reaction to elucidate the mechanism and identify the transition states. The reaction proceeds via the following key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group, enhancing its electrophilicity.

Nucleophilic attack: A molecule of methanol acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst.

Transition state analysis using DFT can calculate the activation energies for each step of this pathway. ncert.nic.in By locating the transition state structures on the potential energy surface, the rate-determining step of the reaction can be identified. These calculations provide valuable information on reaction kinetics and can help in optimizing reaction conditions. While this specific esterification has not been extensively modeled in the literature, the methodology is well-established for acid-catalyzed esterifications. acs.orgacs.org

Beyond chemical synthesis, computational methods can also predict potential biochemical transformation pathways. For instance, studies on the metabolism of L-threonine by microorganisms have identified enzymatic pathways involving dehydrogenation and decarboxylation to form other compounds. nih.gov Similar computational approaches could be used to predict the metabolic fate of Methyl 2-amino-3-hydroxybutanoate in biological systems.

Ligand-Receptor Interaction Modeling for Derivatives

Derivatives of Methyl 2-amino-3-hydroxybutanoate, particularly those incorporating the threonine scaffold, are of interest in medicinal chemistry. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is crucial for understanding the potential biological activity of threonine derivatives.

In these simulations, a 3D model of the target receptor (often a protein) is used, and the ligand (a derivative of Methyl 2-amino-3-hydroxybutanoate) is placed into the binding site. A scoring function is then used to estimate the binding affinity, ranking different potential binding poses. ekb.eg

The threonine side chain, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor, making it a critical residue for molecular recognition in many protein-ligand interactions. Computational studies have shown that threonine residues in receptor binding sites play a key role in selectivity and affinity. scispace.com For example, molecular dynamics simulations of a 5-HT1D receptor model showed that a threonine residue, while not directly interacting with the ligand, stabilized the binding pocket's conformation through an indirect hydrogen bond network.

When modeling derivatives of Methyl 2-amino-3-hydroxybutanoate as ligands, the conformational flexibility of the molecule must be considered. nih.gov The low-energy conformers identified through conformational analysis would be used as starting points for the docking simulations to ensure that the most relevant shapes of the molecule are sampled.

Spectroscopic Property Prediction and Validation

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.org These predictions can be validated against experimental data to confirm the structure and conformation of the synthesized molecule.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. A common workflow involves:

Performing a conformational search to identify all low-energy conformers.

Optimizing the geometry of each conformer at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculating the NMR shielding tensors for each optimized conformer using a more accurate method (e.g., WP04/6-311++G(2d,p) with a solvent model). github.io

Averaging the chemical shifts based on the Boltzmann population of each conformer at a given temperature.

Applying a linear correction to the calculated shifts to account for systematic errors.

This approach allows for a direct comparison between the predicted and experimental spectra, aiding in the assignment of peaks and the confirmation of the relative configuration of the stereoisomers. github.ionih.gov

IR Spectroscopy: The vibrational frequencies and intensities of Methyl 2-amino-3-hydroxybutanoate hydrochloride can be calculated using DFT. dtic.mil The resulting predicted IR spectrum provides information about the characteristic vibrational modes of the functional groups present in the molecule.

Functional GroupPredicted Vibrational ModeTypical Wavenumber Range (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600
N-H (ammonium)Stretching2800-3200
C-H (alkyl)Stretching2850-3000
C=O (ester)Stretching1730-1750
N-H (ammonium)Bending1500-1650
C-O (ester)Stretching1000-1300

This table shows typical IR absorption ranges. DFT calculations provide more precise predicted frequencies for a specific molecule.

By comparing the calculated spectrum with the experimental one, researchers can validate the computational model and gain a deeper understanding of the molecule's vibrational properties. researchgate.netsemanticscholar.org Discrepancies between predicted and experimental spectra can often be resolved by considering different conformers or intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Applications

As a foundational chiral molecule, Methyl 2-amino-3-hydroxybutanoate hydrochloride (and its parent amino acid, threonine) is a critical starting material for the asymmetric synthesis of complex molecules. nih.govresearchgate.net Emerging research focuses on leveraging its stereocenters to develop more efficient and innovative synthetic methodologies.

One promising area is its application in peptide synthesis and ligation . Novel techniques, such as serine/threonine ligation, allow for the chemical synthesis of proteins by forming a native peptide bond at serine or threonine residues, bypassing the need for cysteine. nih.gov This method expands the toolkit for creating large, complex peptides and proteins that are inaccessible by other means. Furthermore, threonine esters are instrumental in the synthesis of noncanonical amino acids, which can be incorporated into peptides to enhance their stability, efficacy, and pharmacokinetic properties. acs.org

Another key direction is the use of threonine derivatives as precursors for bioactive compounds . L-threonine aldolases are being engineered to catalyze the synthesis of β-hydroxy-α-amino acids, which are important chiral precursors for antibiotics like florfenicol (B1672845) and thiamphenicol. researchgate.netresearchgate.net Additionally, derivatives of L-threonine are being investigated as prodrugs to improve the therapeutic index of existing medications. For instance, an acetylsalicylic-L-threonine ester has been synthesized and patented, highlighting the potential for creating novel ester and amide derivatives of various drugs. google.commedchemexpress.com

The development of new catalytic systems also represents a significant research frontier. Biocatalysis, using enzymes like L-threonine aldolase (B8822740), offers a green and highly selective alternative to traditional chemical synthesis for producing valuable chiral intermediates from threonine derivatives. researchgate.net

Table 1: Emerging Synthetic Applications

Research Area Application of Threonine/Ester Derivative Potential Outcome
Peptide Synthesis Serine/Threonine Ligation Creation of complex proteins without reliance on cysteine. nih.gov
Biocatalysis Engineered L-threonine aldolases Efficient, stereoselective synthesis of antibiotic precursors. researchgate.net
Prodrug Development Covalent bonding to existing drugs (e.g., aspirin) Enhanced therapeutic properties and reduced side effects. google.commedchemexpress.com

Exploration of New Biological Targets and Mechanisms

The structural similarity of threonine to serine, a key residue in many enzyme active sites, makes its derivatives promising candidates for developing novel enzyme inhibitors and therapeutic agents. Future research is focused on identifying and validating new biological targets for compounds derived from Methyl 2-amino-3-hydroxybutanoate hydrochloride.

A major area of interest is the targeting of protein serine/threonine phosphatases (PSPs) , such as PP1 and PP2A. nih.gov Dysregulation of these enzymes is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive pharmacological targets. nih.gov Derivatives of threonine could be designed to selectively inhibit specific phosphatases, offering a more targeted therapeutic approach.

Another emerging strategy involves leveraging amino acid transporters that are overexpressed in cancer cells. By attaching a threonine moiety to an anticancer drug like gemcitabine (B846), researchers have created prodrugs that may be more effectively transported into pancreatic cancer cells via the L-type amino acid transporter 1 (LAT-1). mdpi.com This approach could lead to more potent and targeted cancer therapies with reduced systemic toxicity.

Furthermore, threonine derivatives are being investigated as inhibitors for other critical enzyme classes. For example, peptide vinyl sulfones have been shown to covalently modify the active site threonine of the proteasome , a key player in cellular protein degradation and a validated target in cancer therapy. nih.gov Similarly, natural phosphonate (B1237965) antibiotics that are structural mimics of threonine have been synthesized to act as threonine synthase inhibitors , presenting a potential new class of antibacterial agents. nih.gov

Table 2: Potential Biological Targets for Threonine Derivatives

Target Class Specific Example(s) Therapeutic Area Mechanism/Rationale
Protein Phosphatases PP1, PP2A, PP2B (Calcineurin) Oncology, Immunology, Neurology Modulation of key signaling pathways. nih.gov
Amino Acid Transporters LAT-1 Oncology Enhanced drug delivery to cancer cells. mdpi.com
Proteases Proteasome Oncology Inhibition of protein degradation pathways essential for cancer cell survival. nih.gov
Amino Acid Synthases Threonine Synthase Infectious Disease Inhibition of essential bacterial metabolic pathways. nih.gov

Integration with Advanced Materials Science

The unique properties of amino acids are being increasingly harnessed to create novel biomaterials with advanced functionalities. Threonine and its esters are central to the development of new polymers, hydrogels, and nanoparticles for biomedical applications.

A significant breakthrough is the creation of threonine-based polymers with potent ice recrystallization inhibition (IRI) activity . nih.govacs.org Inspired by antifreeze proteins found in nature, which are often rich in threonine, synthetic polymers like poly(2-hydroxypropyl methacrylamide) (pHPMA) have been shown to mitigate ice crystal growth at very low concentrations. This has profound implications for cryopreservation of cells, tissues, and organs, as well as applications in the food industry. nih.govacs.org

In the realm of drug delivery and tissue engineering, threonine is being incorporated into biodegradable and biocompatible polymers . For example, L-threonine polyurethane (LTPU) has been synthesized and fabricated into nanoparticles for the sustained release of chemotherapy drugs like carboplatin. mdpi.com The presence of ester and peptide bonds in the polymer backbone allows for degradation by hydrolysis and enzymatic activity. mdpi.com Similarly, amino acid esters are used as cross-linkers or building blocks in hydrogels , creating tunable platforms for controlled drug release and scaffolds for cell culture. rsc.orgnih.govresearchgate.net The specific amino acid can influence the hydrogel's degradation rate, swelling behavior, and biocompatibility. rsc.orgmdpi.com

Furthermore, the self-assembly of peptides containing threonine is being explored to create ordered nanostructures like nanofibers and nanotubes. nih.govgoogle.com These materials can serve as scaffolds that mimic the extracellular matrix, promoting cell adhesion and tissue regeneration. nih.govrsc.org

Interdisciplinary Research Opportunities

The versatility of Methyl 2-amino-3-hydroxybutanoate hydrochloride positions it at the intersection of chemistry, biology, and materials science, opening up numerous opportunities for interdisciplinary research.

In chemical biology , threonine derivatives are being used to create sophisticated molecular tools. For instance, novel chemical probes have been designed for the selective enrichment and analysis of proteins that are phosphorylated on serine or threonine residues. researchgate.netnih.gov This is crucial for studying signal transduction pathways and understanding the phosphoproteome. nih.gov The ability to create peptides with noncanonical amino acids derived from threonine also facilitates structure-activity relationship studies and the development of new biological probes. acs.org

The field of prebiotic chemistry , which investigates the origins of life, provides another exciting context. Studies have explored the plausible prebiotic synthesis of threonine and the formation of early peptides from thioester intermediates in wet-dry cycles, suggesting that molecules like threonine esters could have been key players in early chemical evolution. gatech.eduwseas.orgwseas.comnih.gov Research into threose nucleic acid (TNA), a potential predecessor to RNA, further highlights the fundamental importance of four-carbon structures related to threonine in the emergence of genetic polymers. nih.gov

In nanotechnology and sensor development , threonine is being incorporated into peptide-based sensors. Phosphorylation of a threonine residue within a specific peptide sequence has been shown to dramatically improve the binding affinity and selectivity for uranyl ions, leading to the development of sensitive electrochemical sensors for environmental monitoring. mdpi.com Additionally, threonine-rich peptides are being computationally designed to act as "β-bodies," antibody-mimetic compounds with high affinity and specificity for target proteins, which could be used in diagnostics and protein separation. acs.org

These emerging areas underscore the expanding importance of Methyl 2-amino-3-hydroxybutanoate hydrochloride not just as a simple amino acid derivative, but as a key enabler of future scientific and technological innovation.

Q & A

Q. What are the established synthetic routes for Methyl 2-amino-3-hydroxybutanoate hydrochloride, and what critical parameters influence yield?

The compound is typically synthesized via reductive amination or multi-step protection/deprotection strategies. For example, a two-step synthesis involves:

  • Step 1 : Suspending a precursor (e.g., Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) in dichloroethane, followed by benzaldehyde addition and sodium triacetoxyborohydride-mediated reductive amination under nitrogen .
  • Step 2 : Hydrogenolysis using palladium on carbon in ethyl acetate under H₂ to remove protecting groups, followed by HCl treatment to yield the hydrochloride salt .

Q. Key parameters :

  • Reaction time (e.g., 24 hours for complete conversion in Step 1 ).
  • Temperature (e.g., 0°C for quenching reactions to avoid byproducts ).
  • Purification methods (e.g., silica gel chromatography with hexane/ethyl acetate gradients ).

Q. How is the stereochemical purity of Methyl 2-amino-3-hydroxybutanoate hydrochloride validated?

Stereochemistry is confirmed using 1H-NMR and HPLC . For instance:

  • 1H-NMR (DMSO-d₆): Peaks at δ 8.98 (1H, brs) and 8.76 (1H, brs) indicate amine and hydroxyl protons, while δ 3.88 (1H, d) confirms the chiral center .
  • HPLC retention times are compared against reference standards (e.g., EP 4 374 877 A2 documents retention times for structurally similar compounds) .

Methodological Tip : Use chiral columns (e.g., C18 reverse-phase) with acetonitrile/water gradients to resolve enantiomers .

Advanced Research Questions

Q. How can conflicting NMR data for structurally similar compounds be resolved during characterization?

Contradictions in NMR shifts may arise from:

  • Solvent effects : DMSO-d₆ vs. CDCl₃ can alter proton chemical shifts (e.g., δ 3.89–3.86 ppm for methoxy groups in DMSO ).
  • Impurities : Trace solvents (e.g., dioxane in HCl solutions) may introduce unexpected peaks .

Q. Resolution Strategy :

Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

Compare with literature data from patents (e.g., EP 4 374 877 A2 ).

Use LC-MS to rule out impurities (e.g., unreacted starting materials) .

Q. What strategies improve low yields in the final hydrogenolysis step?

Low yields (e.g., 71% in Step 2 ) may result from:

  • Incomplete deprotection : Catalyst loading (e.g., 20 wt.% Pd/C) and H₂ pressure optimization.
  • Acid treatment : Excess HCl may degrade the product; use stoichiometric HCl/dioxane solutions .

Q. Experimental Optimization :

  • Screen alternative catalysts (e.g., Pd(OH)₂/C).
  • Monitor reaction progress via TLC or in-situ FTIR for real-time analysis.

Q. How are impurities like desethylamiodarone hydrochloride controlled during synthesis?

Impurity profiling involves:

  • SPE Cartridges : C18 reverse-phase columns to isolate byproducts .
  • Reference Standards : Compare retention times with certified impurities (e.g., EP Reference Standards ).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weights of unexpected peaks .

Q. What safety protocols are critical for handling Methyl 2-amino-3-hydroxybutanoate hydrochloride?

  • PPE : Lab coats, nitrile gloves, and goggles to prevent skin/eye contact (toxicological data shows irritation risks ).
  • Ventilation : Use fume hoods during reactions involving volatile solvents (e.g., dichloroethane ).
  • Spill Management : Neutralize acid residues with NaHCO₃ before disposal .

Methodological Resources

  • Synthesis : EP 4 374 877 A2 .
  • Analytical Standards : Pharmacopoeial guidelines (e.g., EP Impurity A/B/C ).
  • Safety : OSHA HCS-compliant SDS .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.